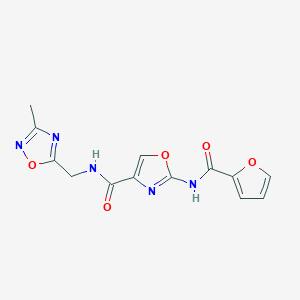

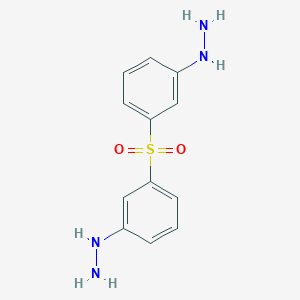

![molecular formula C22H19N3O6S2 B3001074 N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1105196-04-0](/img/structure/B3001074.png)

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzodioxol, oxadiazole, and sulfonamide groups. These functional groups are commonly found in various drug candidates and are known for their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. While the provided papers do not directly describe the synthesis of this exact compound, they do provide insights into similar synthetic routes. For example, the synthesis of sulfonamide-based oxadiazole derivatives involves the formation of an intermediate sulfonamide followed by the creation of the oxadiazole ring . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to incorporate the benzodioxol and ethoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of such a compound would be expected to feature a planar oxadiazole ring, which could facilitate stacking interactions with biological targets. The sulfonamide group is a versatile moiety that can engage in hydrogen bonding, while the benzodioxol moiety may contribute to the lipophilicity and metabolic stability of the molecule. The presence of an ethoxy group could influence the overall electronic distribution and potentially the molecule's ability to penetrate biological membranes.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The oxadiazole ring is relatively stable but could potentially undergo nucleophilic attack at the 5-position. The sulfonamide group is typically resistant to hydrolysis, but under certain conditions, it can be cleaved or transformed. The benzodioxol moiety is not particularly reactive but could be involved in metabolic processes when the compound is subjected to biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and overall molecular architecture. The presence of the sulfonamide group suggests the compound could exhibit acidic properties, while the oxadiazole and benzodioxol groups could contribute to the compound's ability to engage in π-π interactions. The molecule's solubility in various solvents would be influenced by the balance between its polar and nonpolar regions, and its overall shape could affect its ability to permeate cell membranes.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- Design and Anticancer Evaluation : A study designed a series of compounds, including those related to the specified chemical, which were evaluated for anticancer activity against breast, lung, colon, and ovarian cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Properties

- Synthesis and Evaluation as Antimicrobial Agents : Another study synthesized derivatives with potential as antimicrobial and antitubercular agents. The compounds showed good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with some being active against M. tuberculosis (Shingare et al., 2022).

- Antibacterial Evaluation of Derivatives : A similar study on benzodioxol-5-ylcarbonyl arylsulfonohydrazide derivatives showed moderate antibacterial activity against various strains (Siddiqa et al., 2014).

Nematocidal Activity

- Nematocidal Activity of Derivatives : A study synthesized novel derivatives and evaluated their nematocidal activities, finding that some compounds showed good activity against Bursaphelenchus xylophilus, a plant-parasitic nematode (Liu et al., 2022).

Corrosion Inhibition

- Corrosion Inhibition for Mild Steel : Research on oxadiazole derivatives explored their ability to inhibit corrosion in mild steel, especially in sulphuric acid environments. They demonstrated potential as corrosion inhibitors (Ammal et al., 2018).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6S2/c1-3-28-16-7-4-14(5-8-16)21-23-22(31-24-21)20-19(10-11-32-20)33(26,27)25(2)15-6-9-17-18(12-15)30-13-29-17/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSOGZULBWENFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

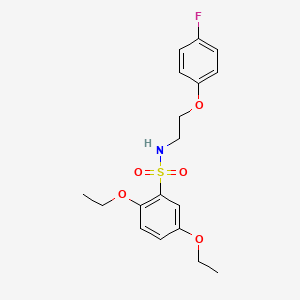

![8-Bromospiro[4.5]decane](/img/structure/B3001000.png)

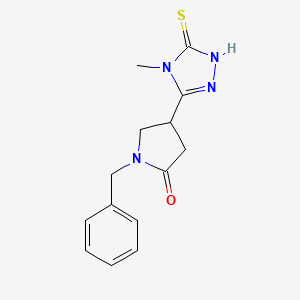

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one](/img/structure/B3001008.png)

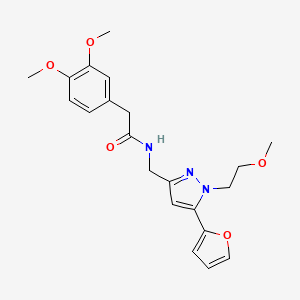

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B3001010.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B3001012.png)

![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B3001014.png)

![2-methyl-N-(propan-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3001015.png)